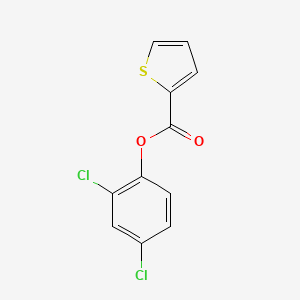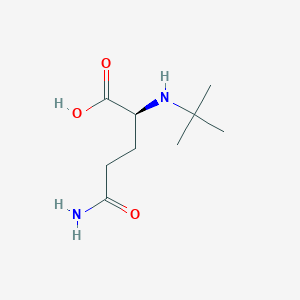
N~2~-tert-Butyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-tert-Butyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the glutamine molecule. The modification enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-Butyl-L-glutamine typically involves the protection of the amino group of L-glutamine using tert-butyl groups. One common method is the reaction of L-glutamine with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester in good quantities.
Industrial Production Methods
In industrial settings, the production of N2-tert-Butyl-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-tert-Butyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N~2~-tert-Butyl-L-glutamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N2-tert-Butyl-L-glutamine involves its interaction with various molecular targets and pathways. It can act as a nitrogen donor in the biosynthesis of other compounds, including amino acids, purines, and pyrimidines . The compound also influences cellular processes such as protein synthesis, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N~2~-tert-Butoxycarbonylglutamine: Another derivative with a tert-butyl group, used in similar applications.
L-Glutamine tert-butyl ester hydrochloride: A related compound with similar properties and uses
Uniqueness
N~2~-tert-Butyl-L-glutamine is unique due to its specific tert-butyl modification, which enhances its stability and alters its chemical reactivity. This makes it particularly useful in applications requiring stable amino acid derivatives.
Propiedades
Número CAS |
13734-43-5 |
|---|---|
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(tert-butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)11-6(8(13)14)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)(H,13,14)/t6-/m0/s1 |
Clave InChI |
SICWEPKQMCWIKQ-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CC(C)(C)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


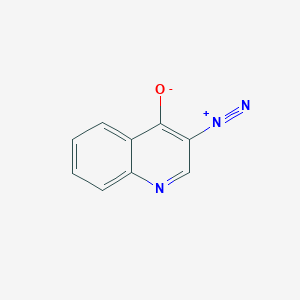
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
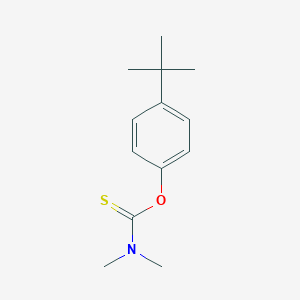


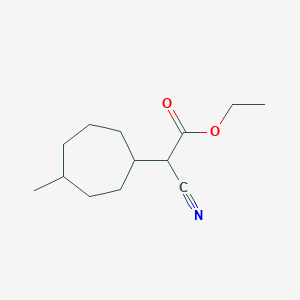
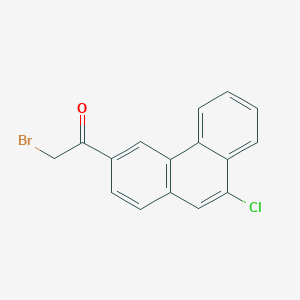
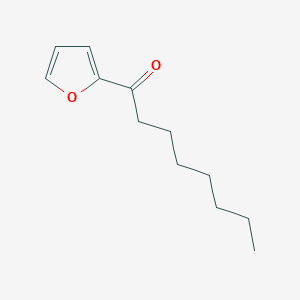
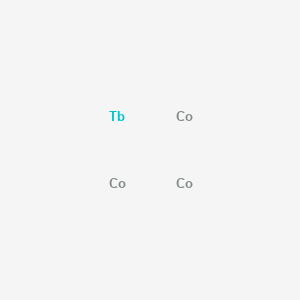
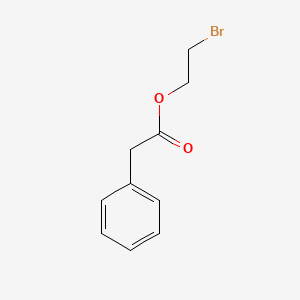


![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
